molecular formula C25H25NO3 B14528191 (6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate CAS No. 62622-54-2

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate

Cat. No.: B14528191
CAS No.: 62622-54-2
M. Wt: 387.5 g/mol
InChI Key: KONQVCOOSAISDM-UHFFFAOYSA-N
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Description

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate is an organic compound with the molecular formula C25H25NO3. This compound is characterized by the presence of a cyano group attached to a naphthalene ring and a hexoxy group attached to a methylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate typically involves the esterification of 4-hexoxy-2-methylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group and ester moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62622-54-2

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate

InChI

InChI=1S/C25H25NO3/c1-3-4-5-6-13-28-22-11-12-24(18(2)14-22)25(27)29-23-10-9-20-15-19(17-26)7-8-21(20)16-23/h7-12,14-16H,3-6,13H2,1-2H3

InChI Key

KONQVCOOSAISDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N)C

Origin of Product

United States

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